3-(Methoxymethoxy)benzene-1-sulfonyl chloride
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Overview
Description
3-(Methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClO4S and a molecular weight of 236.7 g/mol. This compound is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Methoxymethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Hydrolysis reactions are usually conducted in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-(Methoxymethoxy)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups.
Analytical Chemistry: Used in the derivatization of analytes for improved detection and quantification.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)benzene-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)benzene-1-sulfonyl chloride: Similar in structure but with a methoxymethyl group instead of a methoxymethoxy group.
4-(Methoxymethoxy)benzene-1-sulfonyl chloride: Similar in structure but with the methoxymethoxy group at the para position.
Uniqueness
3-(Methoxymethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and solubility properties compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C8H9ClO4S |
---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
3-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO4S/c1-12-6-13-7-3-2-4-8(5-7)14(9,10)11/h2-5H,6H2,1H3 |
InChI Key |
OATAIQBOFBLONL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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